![molecular formula C15H20N2O B1440846 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one CAS No. 1123242-53-4](/img/structure/B1440846.png)
8-Benzyl-2,8-diazaspiro[4.5]decan-1-one
描述
8-Benzyl-2,8-diazaspiro[4.5]decan-1-one is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The spirocyclic framework imparts rigidity to the molecule, which can enhance its binding affinity to biological targets. This compound has been explored for its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the benzyl group. One common synthetic route includes the cyclization of a suitable diamine precursor with a carbonyl compound under acidic or basic conditions to form the spirocyclic structure. The benzyl group can then be introduced via a nucleophilic substitution reaction using benzyl halides .
Industrial Production Methods: While specific industrial production methods for 8-Benzyl-2,8-diazaspiro[4This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group or the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
8-Benzyl-2,8-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用机制
The primary mechanism of action of 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one involves the inhibition of receptor-interacting protein kinase 1 (RIPK1). By binding to the kinase domain of RIPK1, the compound prevents the activation of the necroptosis pathway, thereby reducing cell death and inflammation. This inhibition can be beneficial in treating diseases where necroptosis plays a key role .
相似化合物的比较
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
Comparison: 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of the benzyl group, which can enhance its biological activity and binding affinity to targets like RIPK1. Compared to other similar compounds, it has shown prominent inhibitory activity against RIPK1 with significant anti-necroptotic effects .
生物活性
8-Benzyl-2,8-diazaspiro[4.5]decan-1-one is a spirocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is primarily recognized for its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is crucial in regulating necroptosis—a form of programmed cell death associated with various inflammatory diseases and cancer.
Target of Action
The primary target of this compound is RIPK1. This kinase plays a significant role in the necroptosis pathway, which can lead to cell death under certain pathological conditions.
Mode of Action
This compound inhibits the kinase activity of RIPK1, thereby blocking the activation of necroptosis. This inhibition can reduce inflammation and potentially alleviate symptoms in various diseases characterized by excessive cell death or inflammation .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects several biochemical pathways:
- Necroptosis Pathway : By preventing RIPK1 activation, the compound effectively modulates necroptosis, which is implicated in inflammatory responses and tissue damage.
- Inflammatory Response : The compound's ability to inhibit necroptosis suggests therapeutic potential in treating diseases where inflammation plays a critical role .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Its significant inhibitory activity against RIPK1 has been observed in cellular models such as U937 cells, highlighting its potential for therapeutic applications .
Case Studies
Several studies have explored the biological activity of this compound:
- Inhibition Studies : In vitro studies demonstrated that this compound exhibits potent inhibitory effects on RIPK1 with an IC50 value around 92 nM .
- Cellular Effects : In U937 cells, the compound effectively reduced necroptotic cell death, indicating its potential as a therapeutic agent in inflammatory conditions .
- Structural Optimization : Research has led to the discovery of various derivatives of 2,8-diazaspiro[4.5]decan-1-one that enhance RIPK1 inhibition and broaden the scope for drug development targeting necroptosis-related diseases .
Comparative Analysis
To understand the uniqueness of this compound relative to other compounds with similar structures or activities, the following table summarizes key characteristics:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Spirocyclic with benzyl group | Potent RIPK1 inhibitor; anti-necroptotic effects |
2-Benzyl-2,8-diazaspiro[4.5]decane | Similar spirocyclic structure | Kinase inhibition; potential anti-inflammatory effects |
8-Benzoyl-2-benzyl-2,8-diazaspiro[4.5]decan-1-one | Contains a benzoyl group | Kinase inhibition; explored for cancer therapy |
常见问题
Q. Basic: What are the recommended synthetic routes for 8-benzyl-2,8-diazaspiro[4.5]decan-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via palladium-catalyzed hydrogenation of 8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione in ethanol under a H₂ atmosphere . Optimization includes adjusting catalyst loading (e.g., 20% palladium hydroxide on carbon) and reaction time (24 hours at room temperature). Purity can be enhanced via recrystallization or column chromatography using ethyl acetate/hexane gradients. Monitoring via TLC or HPLC ensures intermediate stability and final product integrity.
Q. Advanced: How does this compound interact with RIPK1, and what experimental methods validate its inhibitory activity?
The compound binds to the kinase domain of RIPK1, blocking phosphorylation events critical for necroptosis. Biochemical assays (e.g., fluorescence polarization) and cellular models (e.g., U937 lymphoma cells) are used to measure IC₅₀ values. For example, structural analogs show IC₅₀ values <50 nM in kinase inhibition assays . X-ray crystallography or cryo-EM can resolve binding modes, while Western blotting confirms downstream pathway suppression (e.g., MLKL phosphorylation).
Q. Basic: What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and benzyl substitution (e.g., aromatic protons at δ 7.2–7.4 ppm) .
- LC-MS : To verify molecular weight (C₁₅H₂₀N₂O, MW 244.33 g/mol) and purity (>95%) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities .
Q. Advanced: How can structure-activity relationship (SAR) studies improve selectivity for TYK2/JAK1 over JAK2?
Systematic SAR exploration involves modifying the spirocyclic scaffold and substituents. For example:
- Replacing the benzyl group with bulkier aryl moieties enhances TYK2/JAK1 selectivity (e.g., 23-fold selectivity over JAK2 in compound 48) .
- Introducing electron-withdrawing groups at the 4-position of the benzyl ring improves binding affinity.
Activity is validated via kinase profiling panels and in vitro anti-inflammatory assays (e.g., IL-23/Th17 pathway inhibition) .
Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : RT in airtight containers under nitrogen to prevent degradation .
Q. Advanced: How do metabolic stability and pharmacokinetic properties influence in vivo efficacy?
Metabolic stability is assessed using liver microsomes (e.g., human/rat CYP450 isoforms). Superior derivatives exhibit >90% remaining parent compound after 1-hour incubation . For in vivo models (e.g., murine colitis), oral bioavailability is optimized via logP adjustments (target ~2.5) and plasma protein binding assays. PK parameters (t₁/₂, Cmax) are measured using LC-MS/MS .
Q. Basic: What are the primary applications of this compound in medicinal chemistry research?
- Necroptosis inhibition : Targeting RIPK1 for inflammatory diseases (e.g., Crohn’s disease) .
- Kinase inhibitor development : As a scaffold for selective TYK2/JAK1 inhibitors .
- Probe synthesis : Radiolabeled analogs (e.g., ¹⁴C) for target engagement studies .
Q. Advanced: How can contradictory data on enzyme inhibition potency be resolved?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using:
- Homogeneous time-resolved fluorescence (HTRF) for kinase activity.
- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
Statistical analysis (e.g., ANOVA) identifies outliers, while orthogonal methods (SPR, ITC) validate binding kinetics .
Q. Basic: What are the key differences between 8-benzyl and 8-methyl analogs in biological activity?
The benzyl group enhances lipophilicity and RIPK1 binding affinity compared to methyl analogs. For example:
- 8-Benzyl : IC₅₀ = 6 nM (TYK2), 37 nM (JAK1) .
- 8-Methyl : IC₅₀ = 50 nM (RIPK1) .
Cellular permeability assays (e.g., Caco-2) show benzyl derivatives have higher membrane penetration .
Q. Advanced: What strategies are employed to mitigate off-target effects in preclinical models?
- Selectivity screening : Test against >100 kinases (e.g., JAK2, EGFR) to identify promiscuous binding .
- CRISPR/Cas9 knockout models : Validate target specificity in RIPK1-deficient cells .
- Dose-ranging studies : Establish therapeutic windows using NOAEL (no observed adverse effect level) in rodents .
Q. Basic: How is the compound’s stability assessed under various storage conditions?
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks .
- HPLC stability-indicating methods : Monitor degradation products (e.g., hydrolysis of the diazaspiro ring) .
- Lyophilization : Improves long-term stability for in vivo formulations .
Q. Advanced: What computational tools predict binding modes and guide lead optimization?
- Molecular docking (AutoDock Vina) : Models interactions with RIPK1 (PDB: 5Y8) .
- Free-energy perturbation (FEP) : Calculates ΔΔG for substituent modifications .
- ADMET prediction (QikProp) : Optimizes logP, solubility, and CYP inhibition profiles .
Q. Basic: What in vitro models are used to evaluate anti-necroptotic activity?
- U937 cells : Treated with TNF-α + SMAC mimetic + z-VAD-FMK to induce necroptosis .
- Cell viability assays : MTT or Sytox Green to quantify protection from cell death .
- Caspase-8 knockout HT-29 cells : Confirm RIPK1-dependent mechanisms .
Q. Advanced: How are metabolite identification studies conducted for this compound?
- In vitro incubation : With liver microsomes/S9 fractions, followed by LC-HRMS to detect Phase I/II metabolites .
- Radiolabeled tracers : ¹⁴C-labeled compound tracks biliary/fecal excretion in rodents .
- Reactive metabolite screening : Glutathione trapping assays identify electrophilic intermediates .
Q. Basic: What are the critical parameters for scaling up synthesis from mg to gram scale?
属性
IUPAC Name |
8-benzyl-2,8-diazaspiro[4.5]decan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-15(6-9-16-14)7-10-17(11-8-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCQDXRNSYBVDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C12CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676400 | |
Record name | 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123242-53-4 | |
Record name | 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。